3-Bromo-5-isopropyltoluene

Description

Properties

IUPAC Name |

1-bromo-3-methyl-5-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-7(2)9-4-8(3)5-10(11)6-9/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWYHLNLNRQWEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromo-5-isopropyltoluene CAS number and properties

An In-Depth Technical Guide to 3-Bromo-5-isopropyltoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1208076-49-6), a substituted aromatic hydrocarbon of significant interest in organic synthesis. This document delineates its chemical and physical properties, offers insights into its synthetic utility, particularly as a building block in cross-coupling reactions, and provides essential safety and handling protocols. A detailed, field-proven experimental workflow for a representative palladium-catalyzed cross-coupling reaction is presented to illustrate its practical application. This guide is intended to serve as an essential resource for researchers and professionals engaged in chemical synthesis and drug development.

Compound Identification and Core Properties

This compound, also known by its IUPAC name 1-Bromo-3-isopropyl-5-methylbenzene, is a halogenated aromatic compound.[1] Its structure features a benzene ring substituted with a bromine atom, an isopropyl group, and a methyl group at the 1, 3, and 5 positions, respectively. This substitution pattern makes it a valuable intermediate, offering a reactive handle (the bromo group) for further functionalization while the alkyl groups influence its solubility and electronic properties.

Chemical and Physical Data Summary

The precise experimental physical properties of this compound are not extensively documented in readily available literature. However, its fundamental chemical properties and computationally derived physical characteristics are summarized below. For context, the properties of the parent compound, m-cymene (1-isopropyl-3-methylbenzene), are included where available.[2]

| Property | Value | Source |

| CAS Number | 1208076-49-6 | ChemScene[3] |

| Molecular Formula | C₁₀H₁₃Br | ChemScene[3] |

| Molecular Weight | 213.11 g/mol | PubChem[1] |

| IUPAC Name | 1-Bromo-3-methyl-5-propan-2-ylbenzene | PubChem[1] |

| Synonyms | 1-Bromo-3-isopropyl-5-methylbenzene | PubChem[1] |

| SMILES | CC1=CC(C(C)C)=CC(Br)=C1 | ChemScene[3] |

| Calculated LogP | 3.88 - 4.1 | ChemScene, PubChem[1][3] |

| Topological Polar Surface Area (TPSA) | 0 Ų | ChemScene[3] |

| Boiling Point (of m-cymene) | 175 °C | Wikipedia[2] |

| Density (of m-cymene) | 0.86 g/cm³ | Wikipedia[2] |

Synthetic Utility and Reactivity

The synthetic value of this compound is primarily derived from the reactivity of the carbon-bromine bond. As a haloarene, it is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, which are foundational methods for constructing carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[4]

The presence of the electron-donating alkyl groups (methyl and isopropyl) can subtly influence the reactivity of the aryl bromide. However, the dominant application remains its use as an electrophilic partner in reactions such as:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.

-

Heck-Mizoroki Coupling: Reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

-

Cyanation: Conversion of the bromide to a nitrile group, which is a versatile functional group itself.[5]

The C-Br bond is generally more reactive in these catalytic cycles than a C-Cl bond, allowing for potential chemoselective transformations in molecules containing both types of halogens.[4]

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol is a representative example of how this compound can be utilized in a Suzuki-Miyaura cross-coupling reaction. This methodology is adapted from established procedures for similar aryl bromides and is designed to be a self-validating system with clear causality for each step.

Objective: To synthesize 3-isopropyl-5-methyl-1,1'-biphenyl by coupling this compound with phenylboronic acid.

Causality of Experimental Design:

-

Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄, is used to facilitate the oxidative addition of the aryl bromide, which is the rate-determining step of the catalytic cycle.

-

Base: A base, such as sodium carbonate (Na₂CO₃), is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.

-

Solvent System: A mixture of an organic solvent (e.g., toluene or DME) and water is used. The organic solvent solubilizes the aryl bromide and catalyst, while the aqueous phase dissolves the inorganic base and boronic acid salt, creating the necessary biphasic conditions for the reaction to proceed efficiently.

-

Inert Atmosphere: The reaction is conducted under an inert atmosphere (Nitrogen or Argon) to prevent the oxidation and deactivation of the palladium(0) catalyst.

Step-by-Step Methodology

-

Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and sodium carbonate (2.5 eq.).

-

Solvent Addition: Add a 4:1 mixture of toluene and water (volume calculated to make the final concentration of the aryl bromide approximately 0.2 M).

-

Inerting: Seal the flask and degas the mixture by bubbling nitrogen through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen.

-

Catalyst Addition: Under a positive flow of nitrogen, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.).

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 3-isopropyl-5-methyl-1,1'-biphenyl.

Suzuki-Miyaura Coupling Workflow

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from similar halogenated aromatic compounds. The compound should be handled with care in a well-ventilated chemical fume hood.

-

Potential Hazards:

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid breathing vapors or mist. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

-

Conclusion

This compound is a synthetically useful building block, primarily serving as an electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions. Its utility lies in the reliable reactivity of its aryl-bromide bond, enabling the construction of more complex molecular architectures. Researchers using this compound should employ standard techniques for air-sensitive reactions and adhere to rigorous safety protocols common for halogenated organic reagents. This guide provides the foundational knowledge and a practical framework for the effective and safe utilization of this compound in a research and development setting.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 50998167, this compound. [Link]

-

Organic Syntheses. Methyl 2-(3-methoxyphenyl)-2-methylpropanoate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13627728, 3-Bromo-5-isopropylphenol. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10774638, 3-Bromo-5-chlorotoluene. [Link]

-

Scribd. Organic Chemistry Short Notes. [Link]

-

Wikipedia. m-Cymene. [Link]

-

ChemSrc. 3-bromo-5-isopropylphenol | CAS#:1243475-87-7. [Link]

- Google Patents. WO2015094913A1 - Fluorophenyl pyrazol compounds.

-

SIELC Technologies. 3-Bromo-5-nitrotoluene. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10488984, 3-Bromo-5-nitrophenol. [Link]

-

YouTube. [Chemistry] 3-bromo-3-methylpentane reacts with sodium ethoxide in ethanol by using which mechanism:. [Link]

-

Dalton Transactions Blog. Emily Cuffin-Munday, Development Editor. [Link]

-

Wikipedia. p-Cymene. [Link]

Sources

- 1. This compound | C10H13Br | CID 50998167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m-Cymene - Wikipedia [en.wikipedia.org]

- 3. chemscene.com [chemscene.com]

- 4. benchchem.com [benchchem.com]

- 5. WO2015094913A1 - Fluorophenyl pyrazol compounds - Google Patents [patents.google.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

physical and chemical properties of 1-bromo-3-isopropyl-5-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-bromo-3-isopropyl-5-methylbenzene. Intended for professionals in research and drug development, this document delves into the compound's molecular structure, physicochemical characteristics, synthesis methodologies, and chemical reactivity. Safety protocols and handling guidelines are also detailed to ensure safe laboratory practices. The information presented is supported by authoritative sources to uphold scientific integrity and provide a reliable resource for researchers.

Introduction

1-Bromo-3-isopropyl-5-methylbenzene, a substituted aromatic hydrocarbon, serves as a versatile intermediate in organic synthesis. Its unique trifunctionalized benzene ring, featuring a bromine atom, an isopropyl group, and a methyl group at the 1, 3, and 5 positions respectively, offers multiple reactive sites for the construction of more complex molecular architectures. This strategic arrangement of substituents makes it a valuable building block in the synthesis of novel pharmaceutical compounds and other specialty chemicals. Understanding its fundamental properties is paramount for its effective utilization in synthetic strategies and drug discovery pipelines.

Molecular Structure and Identification

The structural integrity of a chemical compound is the foundation of its physical and chemical behavior. The molecular structure of 1-bromo-3-isopropyl-5-methylbenzene dictates its reactivity and interactions.

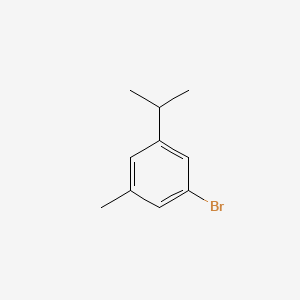

Caption: 2D representation of 1-bromo-3-isopropyl-5-methylbenzene.

Physicochemical Properties

The physical and chemical properties of 1-bromo-3-isopropyl-5-methylbenzene are crucial for its handling, storage, and application in chemical reactions. While experimental data for this specific compound is not widely available, estimations based on its structure and data from analogous compounds provide valuable insights.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃Br | [1] |

| Molecular Weight | 213.11 g/mol | [1] |

| Appearance | Likely a colorless to pale yellow liquid | Inferred from similar compounds |

| Density | Estimated ~1.2 g/cm³ | Based on related structures |

| Boiling Point | Estimated 220-240 °C at 760 mmHg | Based on related structures |

| Melting Point | Not available | - |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone) | General property of similar aromatic compounds |

| CAS Number | 1208076-49-6 | [1] |

Synthesis and Reactivity

Synthesis

The synthesis of 1-bromo-3-isopropyl-5-methylbenzene can be approached through electrophilic aromatic substitution reactions. A plausible synthetic route involves the Friedel-Crafts alkylation of a substituted benzene, followed by bromination. The order of these steps is critical to achieve the desired 1,3,5-substitution pattern due to the directing effects of the substituents.

Proposed Synthetic Pathway:

Caption: A potential synthetic route to 1-bromo-3-isopropyl-5-methylbenzene.

Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of 1,3-Dimethyl-5-isopropylbenzene (Friedel-Crafts Alkylation)

-

To a stirred solution of m-xylene in a suitable inert solvent (e.g., carbon disulfide) at 0 °C, add anhydrous aluminum chloride (AlCl₃) portion-wise.

-

Slowly add 2-chloropropane to the mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain 1,3-dimethyl-5-isopropylbenzene.

-

-

Step 2: Synthesis of 1-Bromo-3-isopropyl-5-methylbenzene (Bromination)

-

To a solution of 1,3-dimethyl-5-isopropylbenzene in a suitable solvent (e.g., dichloromethane) at 0 °C, add a catalytic amount of iron(III) bromide (FeBr₃).

-

Slowly add a solution of bromine (Br₂) in the same solvent, keeping the temperature below 5 °C and protecting the reaction from light.

-

After the addition, stir the reaction at room temperature until the bromine color disappears.

-

Quench the reaction with an aqueous solution of sodium bisulfite.

-

Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the final product by column chromatography or distillation under reduced pressure.

-

Chemical Reactivity

The reactivity of 1-bromo-3-isopropyl-5-methylbenzene is governed by the electronic effects of its substituents. Both the isopropyl and methyl groups are electron-donating and act as ortho-, para-directors in electrophilic aromatic substitution reactions.[2] However, the positions ortho and para to these activating groups are already substituted. The bromine atom is a deactivating but ortho-, para-directing group.[3][4]

This substitution pattern makes the remaining aromatic protons (at positions 2, 4, and 6) susceptible to further electrophilic attack, although the overall reactivity of the ring is somewhat diminished by the presence of the bromine atom. The bromine atom itself can participate in various coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, providing a versatile handle for the introduction of new functional groups. The benzylic positions of the isopropyl and methyl groups are also potential sites for radical substitution reactions.

Spectroscopic Characterization

| Technique | Expected Features |

| ¹H NMR | - A septet for the isopropyl methine proton (~2.9-3.1 ppm).- A doublet for the isopropyl methyl protons (~1.2-1.3 ppm).- A singlet for the methyl protons (~2.3-2.4 ppm).- Singlets or narrow multiplets for the aromatic protons in the region of ~6.8-7.2 ppm. |

| ¹³C NMR | - A signal for the carbon bearing the bromine atom (~122-125 ppm).- Signals for the other substituted aromatic carbons (~138-150 ppm).- Signals for the unsubstituted aromatic carbons (~125-130 ppm).- A signal for the isopropyl methine carbon (~34-36 ppm).- A signal for the isopropyl methyl carbons (~23-25 ppm).- A signal for the methyl carbon (~20-22 ppm). |

| FTIR (cm⁻¹) | - Aromatic C-H stretching (~3000-3100 cm⁻¹).- Aliphatic C-H stretching (~2850-3000 cm⁻¹).- Aromatic C=C stretching (~1450-1600 cm⁻¹).- C-Br stretching (~500-600 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, characteristic of a monobrominated compound. |

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling 1-bromo-3-isopropyl-5-methylbenzene. While a specific safety data sheet (SDS) for this compound is not widely available, information from related compounds such as 1-bromo-3-isopropylbenzene can be used as a guideline.[5][6]

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.[6] Avoid inhalation of vapors or mists.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields or a face shield, and a lab coat.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

First Aid Measures:

Conclusion

1-Bromo-3-isopropyl-5-methylbenzene is a valuable chemical intermediate with significant potential in synthetic organic chemistry, particularly in the fields of pharmaceutical and materials science. This guide has provided a detailed overview of its physical and chemical properties, a plausible synthetic route, and its expected reactivity and spectroscopic characteristics. Adherence to the outlined safety and handling procedures is crucial for its safe application in a laboratory setting. Further research to experimentally validate the estimated properties and optimize the synthetic protocols is encouraged to fully harness the potential of this versatile compound.

References

-

Brainly. (2023, November 29). Arrange the following substituted benzenes in order of increasing reactivity in electrophilic aromatic. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138499, 1-Bromo-3-isopropylbenzene. Retrieved from [Link]

-

Study Mind. (n.d.). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Retrieved from [Link]

-

Scribd. (n.d.). Effect of Substituents On Reactivity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 50998167, 3-Bromo-5-isopropyltoluene. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-Bromo-5-isopropyltoluene: Synthesis, Properties, and Applications in Modern Organic Chemistry

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-isopropyltoluene (1-bromo-3-isopropyl-5-methylbenzene), a key halogenated aromatic intermediate. The document details its fundamental physicochemical properties, offers a detailed, field-proven protocol for its synthesis via electrophilic bromination of m-isopropyltoluene, and explores its reactivity and potential applications, particularly for professionals in drug discovery and chemical development. Emphasis is placed on the causality behind experimental choices, ensuring protocols are self-validating systems. This guide is intended to serve as an authoritative resource for researchers and scientists, bridging the gap between theoretical knowledge and practical laboratory application.

Introduction: The Strategic Importance of Brominated Aromatic Scaffolds

Halogenated organic compounds, particularly aryl bromides, are foundational building blocks in contemporary organic synthesis. The bromine substituent serves as a versatile functional handle for a multitude of chemical transformations, most notably in metal-catalyzed cross-coupling reactions. This compound, with its specific substitution pattern, offers a unique scaffold for the synthesis of complex molecular architectures. The presence of the isopropyl and methyl groups influences the electronic and steric properties of the benzene ring, providing a nuanced platform for further functionalization. This guide will delve into the essential technical aspects of this compound, providing researchers with the critical information required for its effective utilization in their synthetic endeavors.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in research and development.

Molecular Formula and Weight

The chemical formula for this compound is C₁₀H₁₃Br.[1][2] Its molecular weight is 213.11 g/mol .[1][2]

Structural Information and Identifiers

The structural and identifying information for this compound is summarized in the table below for quick reference.

| Identifier | Value | Source |

| IUPAC Name | 1-bromo-3-isopropyl-5-methylbenzene | PubChem[1] |

| CAS Number | 1208076-49-6 | ChemScene[2] |

| Molecular Formula | C₁₀H₁₃Br | PubChem[1] |

| Molecular Weight | 213.11 g/mol | PubChem[1] |

| Canonical SMILES | CC1=CC(=CC(=C1)Br)C(C)C | PubChem[1] |

| InChI Key | PNWYHLNLNRQWEU-UHFFFAOYSA-N | PubChem[1] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is most commonly achieved through the electrophilic aromatic substitution of m-isopropyltoluene. The following protocol is a detailed, step-by-step methodology designed to be a self-validating system.

Reaction Principle

The bromination of m-isopropyltoluene is a classic example of an electrophilic aromatic substitution reaction. The isopropyl and methyl groups are ortho-, para-directing activators. However, the steric hindrance of the isopropyl group favors substitution at the positions ortho and para to the methyl group. The position between the two alkyl groups is sterically hindered. Therefore, the primary product of monobromination is this compound. A Lewis acid catalyst, such as ferric bromide (FeBr₃), is used to polarize the bromine molecule, generating a more potent electrophile.

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the bromination of activated aromatic rings.[3]

Materials and Reagents:

-

m-isopropyltoluene

-

Anhydrous Ferric Chloride (FeCl₃) or Iron filings

-

Liquid Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

10% w/v Sodium bisulfite (NaHSO₃) solution

-

Saturated Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve m-isopropyltoluene (1 equivalent) in anhydrous dichloromethane. Add a catalytic amount of anhydrous ferric chloride (or iron filings, which will be converted in situ to FeBr₃). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) and protected from light, as bromine is light-sensitive.

-

Addition of Bromine: Cool the reaction mixture to 0 °C in an ice bath. Slowly add liquid bromine (1 equivalent) dropwise from a dropping funnel over a period of 30-60 minutes. The addition of bromine should be exothermic, and the color of the reaction mixture will turn deep red-brown.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, carefully quench the reaction by slowly adding it to a beaker containing a cold 10% sodium bisulfite solution to neutralize any unreacted bromine. The color of the organic layer should become lighter. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product with high purity.

Chemical Reactivity and Synthetic Applications

The bromine atom in this compound is the primary site of reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the construction of biaryl and aryl-alkyne scaffolds, which are prevalent in many pharmaceutical compounds.

Caption: Cross-coupling reactions of this compound.

Grignard Reagent Formation

The aryl bromide can be readily converted into the corresponding Grignard reagent by reacting it with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). This organometallic reagent is a potent nucleophile and can be used to form new carbon-carbon bonds by reacting with a wide range of electrophiles, including aldehydes, ketones, and esters.

Potential Applications in Drug Discovery

Spectroscopic Characterization (Predicted)

As experimental spectra for this compound are not widely published, the following are predicted ¹H and ¹³C NMR spectra based on established principles and data from analogous compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~7.1 | s | 1H | Ar-H | Aromatic proton between the bromine and isopropyl groups. |

| ~6.9 | s | 1H | Ar-H | Aromatic proton between the bromine and methyl groups. |

| ~6.8 | s | 1H | Ar-H | Aromatic proton between the isopropyl and methyl groups. |

| ~2.8 | septet | 1H | -CH(CH₃)₂ | Isopropyl methine proton, split by the six methyl protons. |

| ~2.3 | s | 3H | -CH₃ | Methyl protons on the aromatic ring. |

| ~1.2 | d | 6H | -CH(CH₃)₂ | Isopropyl methyl protons, split by the methine proton. |

Note: The aromatic protons may exhibit small meta-couplings.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals.

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~150 | Ar-C | Quaternary carbon attached to the isopropyl group. |

| ~140 | Ar-C | Quaternary carbon attached to the methyl group. |

| ~130 | Ar-CH | Aromatic methine carbon. |

| ~128 | Ar-CH | Aromatic methine carbon. |

| ~125 | Ar-CH | Aromatic methine carbon. |

| ~122 | Ar-C | Quaternary carbon attached to the bromine atom. |

| ~34 | -CH(CH₃)₂ | Isopropyl methine carbon. |

| ~24 | -CH(CH₃)₂ | Isopropyl methyl carbons. |

| ~21 | -CH₃ | Methyl carbon on the aromatic ring. |

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following information is a summary of the key safety considerations.

Hazard Identification

-

Health Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.

-

Physical Hazards: Not classified as a physical hazard.

First-Aid Measures

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.

Storage and Disposal

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation, coupled with the reactivity of the aryl bromide moiety, makes it a strategic building block for the construction of complex organic molecules. This guide has provided a comprehensive overview of its properties, a detailed and practical synthetic protocol, an analysis of its chemical reactivity, and essential safety information. It is our hope that this document will serve as a valuable resource for researchers and scientists in the fields of chemical synthesis and drug discovery, enabling them to confidently and effectively utilize this important compound in their work.

References

-

Brainly. (n.d.). You need to make this compound starting with m-isopropyltoluene. Supply the reagent needed in. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (2013). WO2013154878A1 - Heterocyclic compounds and uses thereof.

Sources

An In-depth Technical Guide to 1-Bromo-3-isopropyl-5-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-bromo-3-isopropyl-5-methylbenzene, a substituted aromatic hydrocarbon with significant potential as a versatile building block in organic synthesis. This document moves beyond a simple recitation of facts to offer field-proven insights into its nomenclature, synthesis, characterization, and applications, with a focus on the causal relationships that underpin its chemical behavior.

Nomenclature and Structural Elucidation

The compound commonly known as 3-Bromo-5-isopropyltoluene is systematically named under IUPAC nomenclature as 1-bromo-3-methyl-5-propan-2-ylbenzene .[1] This name is derived by identifying the benzene ring as the parent structure and numbering the substituents to give the lowest possible locants, with alphabetical priority given to "bromo" over "methyl" and "propan-2-yl".

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1-bromo-3-methyl-5-propan-2-ylbenzene |

| Common Name | This compound |

| CAS Number | 1208076-49-6 |

| Molecular Formula | C₁₀H₁₃Br |

| Molecular Weight | 213.11 g/mol [1] |

| Canonical SMILES | CC1=CC(=CC(=C1)Br)C(C)C |

| InChI Key | PNWYHLNLNRQWEU-UHFFFAOYSA-N |

Physicochemical Properties

While specific experimental data for 1-bromo-3-isopropyl-5-methylbenzene is not extensively published, its physicochemical properties can be reliably predicted based on closely related structures such as 1-bromo-3-isopropylbenzene and m-bromotoluene.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Justification |

| Appearance | Colorless to pale yellow liquid | Typical for many substituted bromobenzenes. |

| Boiling Point | ~220-230 °C | Based on the boiling point of 1-bromo-3-isopropylbenzene (210 °C) with an expected increase due to the additional methyl group.[2] |

| Density | ~1.2-1.3 g/mL | Similar to the density of 1-bromo-3-isopropylbenzene (1.285 g/cm³).[2] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane, hexanes). | The nonpolar aromatic ring and alkyl groups dominate the molecule's character. |

Synthesis Strategies: A Mechanistic Perspective

The synthesis of 1-bromo-3-isopropyl-5-methylbenzene is primarily achieved through electrophilic aromatic substitution. The choice of starting material and the order of substituent introduction are critical to achieving the desired 1,3,5-substitution pattern, a concept deeply rooted in the directing effects of the functional groups.

Retrosynthetic Analysis

A retrosynthetic approach reveals two primary pathways for the synthesis of the target molecule. This analysis is crucial for designing a logical and efficient synthetic route.

Caption: Retrosynthetic analysis of 1-bromo-3-isopropyl-5-methylbenzene.

Synthetic Pathway A: Bromination of 3-Isopropyltoluene

This is often the more direct and preferred route. The isopropyl and methyl groups are both ortho-, para-directing activators. In 3-isopropyltoluene, the positions ortho and para to the isopropyl group are sterically hindered or already substituted by the methyl group. The position para to the methyl group is also substituted. Therefore, bromination is directed to the position that is ortho to the methyl group and meta to the isopropyl group, which is the desired C5 position.

Caption: Synthetic pathway via bromination of 3-isopropyltoluene.

Experimental Protocol (Predictive):

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), dissolve 3-isopropyltoluene (1.0 eq) in a dry, inert solvent such as carbon tetrachloride or dichloromethane.

-

Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, 0.05 eq) to the solution.

-

Bromination: Slowly add a solution of bromine (Br₂, 1.0 eq) in the same solvent from the dropping funnel to the stirred reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Quench the reaction by carefully pouring it into a cold, saturated aqueous solution of sodium bisulfite to destroy any unreacted bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 1-bromo-3-isopropyl-5-methylbenzene.

Synthetic Pathway B: Friedel-Crafts Alkylation of m-Bromotoluene

This pathway is generally less favored due to the potential for carbocation rearrangements and the deactivating effect of the bromo substituent on the aromatic ring.[3][4][5][6][7][8] The Friedel-Crafts alkylation of m-bromotoluene with an isopropyl source (e.g., 2-chloropropane or propene) in the presence of a Lewis acid catalyst (e.g., AlCl₃) would be expected to yield a mixture of isomers.[3][4][5][6][7][8] The ortho-, para-directing methyl group and the meta-directing bromo group would lead to a complex product distribution, making the isolation of the desired 1,3,5-isomer challenging.

Spectroscopic Characterization (Predicted)

The structural confirmation of 1-bromo-3-isopropyl-5-methylbenzene relies on a combination of spectroscopic techniques. The predicted spectra are based on the analysis of similar compounds and established principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Protons: Three singlets in the aromatic region (δ 6.8-7.2 ppm), corresponding to the three non-equivalent protons on the benzene ring.

-

Isopropyl Group: A septet (1H) for the methine proton (CH) around δ 2.8-3.0 ppm and a doublet (6H) for the two equivalent methyl groups (CH₃) around δ 1.2-1.3 ppm.

-

Methyl Group: A singlet (3H) for the methyl group directly attached to the benzene ring around δ 2.2-2.4 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with the carbon bearing the bromine atom appearing at a lower field (around δ 120-125 ppm).

-

Isopropyl Group: Two signals, one for the methine carbon (CH) around δ 33-35 ppm and one for the two equivalent methyl carbons (CH₃) around δ 23-25 ppm.

-

Methyl Group: A single signal for the methyl carbon around δ 20-22 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups and the substitution pattern of the aromatic ring.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | C-H stretch (aromatic) |

| 2960-2850 | C-H stretch (aliphatic) |

| 1600-1450 | C=C stretch (aromatic ring) |

| 1385-1365 | C-H bend (isopropyl group, characteristic doublet) |

| 880-860 | C-H out-of-plane bend (isolated aromatic hydrogens, indicative of 1,3,5-substitution) |

| 600-500 | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 212 and 214, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation: A prominent peak at m/z 197 and 199, corresponding to the loss of a methyl group ([M-CH₃]⁺). Another significant fragment would be observed at m/z 133, resulting from the loss of the bromine atom.

Reactivity and Applications in Synthesis

1-Bromo-3-isopropyl-5-methylbenzene is a valuable intermediate in organic synthesis, primarily due to the reactivity of the C-Br bond.[9][10][11]

Cross-Coupling Reactions

The bromo substituent serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of more complex molecular architectures. This makes the compound a key building block in the synthesis of pharmaceuticals and advanced materials.[9]

Caption: Key cross-coupling reactions of 1-bromo-3-isopropyl-5-methylbenzene.

Grignard Reagent Formation

Reaction with magnesium metal in a dry etheral solvent (e.g., diethyl ether or THF) will readily form the corresponding Grignard reagent, 3-isopropyl-5-methylphenylmagnesium bromide. This powerful nucleophile can then be used to react with a wide range of electrophiles, such as aldehydes, ketones, esters, and nitriles, to form new carbon-carbon bonds.

Applications in Drug Discovery

While specific examples in publicly available literature are scarce, the structural motif of a substituted bromobenzene is prevalent in many pharmaceutical compounds. This class of molecules serves as a key intermediate in the synthesis of more complex drug candidates. The potential to introduce diverse functionalities through the C-Br bond makes 1-bromo-3-isopropyl-5-methylbenzene a valuable starting material for generating libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

Based on the safety data for analogous compounds like 1-bromo-3-isopropylbenzene, 1-bromo-3-isopropyl-5-methylbenzene should be handled with appropriate precautions.[2][12]

Table 4: Hazard Identification and Handling Precautions (based on analogous compounds)

| Hazard Category | Precautionary Measures |

| GHS Pictograms | |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat. Work in a well-ventilated fume hood. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. |

Conclusion

1-Bromo-3-isopropyl-5-methylbenzene is a strategically important synthetic intermediate. A thorough understanding of its synthesis, based on the principles of electrophilic aromatic substitution, and its reactivity, particularly in cross-coupling and Grignard reactions, allows for its effective utilization in the design and execution of complex synthetic routes. While a lack of extensive published data necessitates some predictive analysis, the chemical behavior of this compound can be reliably inferred from well-established chemical principles and data from closely related structures. As the demand for novel and diverse chemical entities in drug discovery and materials science continues to grow, the utility of such versatile building blocks is poised to increase significantly.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 138499, 1-Bromo-3-isopropylbenzene. Retrieved from [Link].

- CymitQuimica (2024). Safety Data Sheet for 1-Bromo-3-(3-bromopropyl)benzene.

- Thermo Fisher Scientific (2025). SAFETY DATA SHEET for 1-Bromo-3-phenylpropane.

- Organic Syntheses Procedure for m-BROMONITROBENZENE.

- ChemicalBook (2024). 1-BROMO-3-METHOXY-5-METHYLBENZENE.

- BenchChem (2025). Application Notes and Protocols: 1-Bromo-3-butoxy-5-nitrobenzene as a Versatile Building Block in Organic Synthesis. Retrieved from a representative source for synthetic protocols of analogous compounds.

- ChemSynthesis (2025). 1-bromo-3-isopropylbenzene.

- Google Patents (1963). Synthesis of isopropyl benzene. US3109037A.

- YouTube (2020). Synthesis of p-Bromopropylbenzene. Joseph Lauher channel.

- Reddit (2022). 1-bromo-3-isopropyl benzene prepared from bromobenzene or from isopropylbenzene? r/OrganicChemistry.

- The Royal Society of Chemistry (2013).

-

Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link].

- YouTube (2015). Electrophilic Aromatic Substitution Reactions of Benzene Review. The Organic Chemistry Tutor channel.

- Google Patents (2006).

- Master Organic Chemistry (2018). EAS Reactions (3)

-

Khan Academy. Friedel-Crafts alkylation. Retrieved from [Link].

- BenchChem.

- ChemicalBook (2024). 1-BROMO-3-METHOXY-5-METHYLBENZENE.

- AOBChem USA. 1-Bromo-3-isopropyl-5-vinylbenzene.

- Stenutz. 1-bromo-3-isopropylbenzene.

- NCERT (2025). Haloalkanes and Haloarenes.

- Samagra. Haloalkanes and Haloarenes.

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 50998167, this compound. Retrieved from [Link].

- Google Patents (1996).

-

NIST Chemistry WebBook. Benzene, 1-bromo-3-methyl-. Retrieved from [Link].

- Master Organic Chemistry (2018).

- YouTube (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. The Organic Chemistry Tutor channel.

- Chemistry LibreTexts (2024). Synthesis of Polysubstituted Benzenes.

- Quora (2023). What is the chemical equation of the Friedel-Crafts alkylation of p-xylene with n-propyl bromide, which can result in an isopropyl as well as an n-Propyl substitution?

- YouTube (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! The Organic Chemistry Tutor channel.

- PubChem. 1-Bromo-3-isopropoxybenzene.

- The Royal Society of Chemistry.

- YouTube (2020). Convert benzene to 1-bromo-3-ethylbenzene.

- YouTube (2020).

- SpectraBase. 1-Bromo-3,4-(methylenedioxy)benzene - Optional[13C NMR] - Spectrum.

Sources

- 1. This compound | C10H13Br | CID 50998167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. Aromatic Reactivity [www2.chemistry.msu.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Khan Academy [khanacademy.org]

- 7. quora.com [quora.com]

- 8. m.youtube.com [m.youtube.com]

- 9. nbinno.com [nbinno.com]

- 10. 1-BROMO-3-METHOXY-5-METHYLBENZENE | 29578-83-4 [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. 1-Bromo-3-isopropylbenzene | C9H11Br | CID 138499 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Regioselective Synthesis of 3-Bromo-5-isopropyltoluene from m-Isopropyltoluene

Abstract

This technical guide provides a comprehensive, in-depth methodology for the synthesis of 3-Bromo-5-isopropyltoluene from m-isopropyltoluene. Direct bromination of m-isopropyltoluene presents a significant regioselectivity challenge due to the powerful ortho-, para-directing effects of the two activating alkyl substituents. This document elucidates a robust, multi-step synthetic strategy that circumvents this issue by employing sulfonic acid as a reversible blocking group. We will explore the underlying principles of electrophilic aromatic substitution, detail the rationale behind the strategic use of blocking groups, and provide validated, step-by-step laboratory protocols for each stage of the synthesis: sulfonation, bromination, and desulfonation. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method to produce this specific isomer with high purity and yield.

Part 1: Introduction and Strategic Overview

Halogenated alkylbenzenes are critical structural motifs and versatile intermediates in the synthesis of a wide array of fine chemicals, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. The precise placement of a halogen substituent on the aromatic ring is paramount, as isomerism can dramatically alter a molecule's biological activity and physical properties.

The target molecule, this compound (IUPAC name: 1-Bromo-3-isopropyl-5-methylbenzene), presents a classic synthetic puzzle. The starting material, m-isopropyltoluene (m-cymene), contains two activating alkyl groups (methyl and isopropyl) in a meta-relationship.[1][2] In electrophilic aromatic substitution (EAS) reactions, such as bromination, these groups strongly direct incoming electrophiles to the positions ortho and para to themselves.[3] A direct bromination of m-isopropyltoluene would therefore yield a complex mixture of isomers, primarily 4-bromo- and 6-bromo-m-cymene, with a negligible amount of the desired 5-bromo isomer (this compound).

The Core Challenge: Overcoming Regiochemical Bias

The fundamental obstacle is to force the bromine electrophile to attack a position that is electronically disfavored. The position C-5 in m-isopropyltoluene is meta to both the methyl and isopropyl groups, making it the least nucleophilic site on the ring.

To achieve this challenging transformation, a more sophisticated strategy is required. This guide details a proven three-stage approach that leverages the use of a reversible blocking group to temporarily deactivate the favored positions, thereby directing the electrophile to the desired location.

dot

Caption: High-level overview of the three-stage synthetic strategy.

Part 2: Mechanistic Principles and Rationale

The Inherent Regioselectivity of m-Isopropyltoluene

Electrophilic aromatic substitution is the foundational reaction for functionalizing aromatic rings.[4] The rate and regioselectivity of the reaction are dictated by the substituents already present. Alkyl groups, like methyl and isopropyl, are activating substituents that donate electron density into the ring via an inductive effect and hyperconjugation. This donation stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the substitution.[3]

This stabilization is most effective when the positive charge of the arenium ion is located on the carbon atom bearing the alkyl group. This occurs when the electrophile attacks at the ortho or para positions. Consequently, direct bromination of m-isopropyltoluene preferentially forms isomers where bromine is attached at C-2, C-4, or C-6, with the desired C-5 substitution being a minor, often undetectable, byproduct.

The Sulfonic Acid Blocking Group Strategy

To circumvent the natural directing effects of the alkyl groups, we can temporarily "block" the highly reactive ortho and para positions. Aromatic sulfonation is an ideal reaction for this purpose for two key reasons:

-

Strong Directing Effect: The sulfonic acid group (-SO₃H) is a powerful electron-withdrawing group and, therefore, a meta-director and a strong deactivator. Once installed, it prevents further electrophilic attack at its position.

-

Reversibility: Aromatic sulfonation is a reversible process. The sulfonic acid groups can be removed by treating the molecule with hot aqueous acid or superheated steam, regenerating the C-H bond.

By first sulfonating the m-isopropyltoluene at the most active sites (C-4 and C-6), we deactivate these positions. The subsequent bromination is then forced to occur at one of the remaining available sites. The C-5 position, being the most sterically accessible and least deactivated remaining position, becomes the primary site of attack for the bromine electrophile. The final desulfonation step removes the blocking groups to yield the pure, desired product.

dot

Caption: Generalized mechanism for electrophilic aromatic bromination.

Part 3: Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory. Fuming sulfuric acid and bromine are extremely corrosive and toxic. Handle with extreme caution.

Stage 1: Synthesis of 4-isopropyl-6-methylbenzene-1,3-disulfonic acid (Blocking)

This protocol is designed to install sulfonic acid groups at the most sterically accessible and electronically activated positions (para to the methyl group and ortho to the isopropyl group, and vice-versa).

-

Reagents & Equipment:

-

m-Isopropyltoluene (1.0 eq)

-

Fuming Sulfuric Acid (20% SO₃, 4.0 eq)

-

Round-bottom flask equipped with a magnetic stirrer, addition funnel, and a gas outlet connected to a scrubber (e.g., NaOH solution).

-

Ice-water bath.

-

-

Procedure:

-

Charge the round-bottom flask with m-isopropyltoluene (1.0 eq).

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add fuming sulfuric acid (4.0 eq) dropwise via the addition funnel over a period of 60-90 minutes. CAUTION: The reaction is highly exothermic. Maintain the internal temperature below 10 °C throughout the addition.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure complete disulfonation.

-

Carefully quench the reaction by pouring the mixture onto crushed ice in a large beaker. This should be done slowly and with vigorous stirring.

-

The disulfonic acid product will precipitate out of the cold aqueous solution. If precipitation is slow, saturation with sodium chloride can promote "salting out".

-

Isolate the solid product by vacuum filtration and wash with a small amount of ice-cold concentrated HCl to remove excess sulfuric acid.

-

Dry the product under vacuum. This intermediate is typically used in the next step without further purification.

-

Stage 2: Synthesis of 2-bromo-4-isopropyl-6-methylbenzene-1,3-disulfonic acid (Bromination)

With the C-4 and C-6 positions blocked, bromination is directed to the C-5 position (which becomes C-2 in the IUPAC name of the sulfonated intermediate).

-

Reagents & Equipment:

-

4-isopropyl-6-methylbenzene-1,3-disulfonic acid (1.0 eq)

-

Liquid Bromine (1.1 eq)

-

Anhydrous Iron(III) Bromide (FeBr₃, 0.1 eq, catalyst)

-

Suitable solvent (e.g., dichloromethane or nitromethane)

-

Round-bottom flask with magnetic stirrer, reflux condenser, and addition funnel.

-

-

Procedure:

-

Suspend the dried disulfonic acid intermediate (1.0 eq) and anhydrous FeBr₃ (0.1 eq) in the chosen solvent in the reaction flask.

-

Slowly add liquid bromine (1.1 eq) dropwise at room temperature.

-

After the addition is complete, gently heat the mixture to a low reflux (approx. 40 °C for dichloromethane) and maintain for 4-6 hours. Monitor the reaction progress by TLC or a test quench analyzed by GC-MS.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding an aqueous solution of sodium bisulfite to destroy any excess bromine.

-

If a solvent was used, separate the organic layer. If not, extract the aqueous mixture with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the crude brominated intermediate.

-

Stage 3: Synthesis of this compound (Desulfonation)

The final step removes the blocking groups to reveal the target molecule.

-

Reagents & Equipment:

-

Crude 2-bromo-4-isopropyl-6-methylbenzene-1,3-disulfonic acid (1.0 eq)

-

Dilute Sulfuric Acid (e.g., 30-50% v/v in water) or superheated steam.

-

Distillation apparatus (if using steam distillation for purification).

-

-

Procedure:

-

Place the crude brominated intermediate into a round-bottom flask.

-

Add an excess of dilute sulfuric acid.

-

Heat the mixture to a vigorous reflux (typically 120-150 °C) for several hours. The sulfonic acid groups will be hydrolyzed and removed as sulfuric acid.

-

Alternatively, introduce superheated steam into the reaction mixture. The volatile this compound will co-distill with the water.

-

After cooling, transfer the mixture to a separatory funnel. The product will form a distinct organic layer.

-

Separate the organic layer, wash it with a saturated sodium bicarbonate solution (to neutralize any residual acid) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purify the final product by vacuum distillation to obtain a clear, colorless liquid.

-

Part 4: Data Presentation and Characterization

The efficiency of the synthesis should be monitored at each stage. The final product must be rigorously characterized to confirm its identity and purity.

Table 1: Summary of Reagents and Expected Outputs

| Stage | Starting Material | Key Reagents | Molar Ratio (SM:Reagent) | Expected Product | Expected Yield |

| 1: Sulfonation | m-Isopropyltoluene | Fuming H₂SO₄ | 1 : 4 | 4-isopropyl-6-methylbenzene-1,3-disulfonic acid | 85-95% |

| 2: Bromination | Disulfonic Acid Int. | Bromine (Br₂) | 1 : 1.1 | 2-bromo-4-isopropyl-6-methylbenzene-1,3-disulfonic acid | 70-85% |

| 3: Desulfonation | Brominated Int. | Dilute H₂SO₄ | N/A (Excess) | This compound | 80-90% |

Characterization of this compound

-

Appearance: Colorless to pale yellow liquid.

-

Molecular Formula: C₁₀H₁₃Br[5]

-

Molecular Weight: 213.11 g/mol [5]

-

¹H NMR (CDCl₃, 400 MHz): Peaks should be consistent with the proposed structure. Expect signals for the isopropyl group (a doublet and a septet), the methyl group (a singlet), and three distinct aromatic protons (singlets or narrow multiplets).

-

¹³C NMR (CDCl₃, 100 MHz): Expect 8 distinct signals corresponding to the 10 carbon atoms (accounting for symmetry). The carbon attached to bromine will be significantly shifted.

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) should show a characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M+2 peaks in approximately a 1:1 ratio).

-

IR Spectroscopy (neat): Characteristic peaks for C-H stretching (aromatic and aliphatic) and C-Br stretching.

Part 5: Conclusion

The synthesis of this compound from m-isopropyltoluene is a prime example of a reaction that requires strategic manipulation of directing group effects. A straightforward, single-step electrophilic bromination is not feasible due to the inherent regiochemical preferences of the dialkyl-substituted benzene ring. The multi-step synthesis outlined in this guide, employing the reversible installation and removal of sulfonic acid blocking groups, provides a reliable and high-yielding pathway to the desired, electronically disfavored isomer. This methodology demonstrates the power of strategic synthesis planning and is a valuable technique for chemists needing to overcome the challenges of regiocontrol in aromatic chemistry.

Part 6: References

-

Brainly Community. (n.d.). You need to make this compound starting with m-isopropyltoluene. Supply the reagent needed in. Retrieved from Brainly.com. [Link: https://brainly.com/question/30699049]

-

Chem318 Electrophilic Aromatic Substitution. (2007, February 6). Bromination of Toluene. Retrieved from csus.edu. [Link: https://www.csus.edu/indiv/m/mackj/chem318/Bromination%20of%20Toluene.pdf]

-

SlideServe. (2010, December 29). Electrophilic Aromatic Substitution (Bromination of Toluene). [Link: https://www.slideserve.com/mika/electrophilic-aromatic-substitution-bromination-of-toluene]

-

Study.com. (n.d.). Write an equation to illustrate both aromatic and aliphatic substitution reactions of toluene using bromine. [Link: https://homework.study.com/explanation/write-an-equation-to-illustrate-both-aromatic-and-aliphatic-substitution-reactions-of-toluene-using-bromine.html]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from Wikipedia. [Link: https://en.wikipedia.org/wiki/Electrophilic_aromatic_substitution]

-

Crump, J. W., & Gornowicz, G. A. (1963). The Friedel-Crafts Catalyzed Isomerization of the Bromotoluenes. The Journal of Organic Chemistry, 28(4), 949–953. [Link: https://pubs.acs.org/doi/abs/10.1021/jo01039a016]

-

Organic Syntheses. (n.d.). m-CYMENE. Retrieved from orgsyn.org. [Link: http://www.orgsyn.org/demo.aspx?prep=CV5P0333]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/50998167]

-

PubChem. (n.d.). m-Cymene. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/m-Cymene]

-

Wikipedia. (n.d.). m-Cymene. Retrieved from Wikipedia. [Link: https://en.wikipedia.org/wiki/M-Cymene]

-

ChemScene. (n.d.). This compound. [Link: https://www.chemscene.com/cas/1208076-49-6.html]

-

Sigma-Aldrich. (n.d.). m-Cymene. Merck KGaA. [Link: https://www.sigmaaldrich.com/US/en/substance/mcymene121isopropyl3methylbenzene3isopropyltoluene535773]

Sources

An In-depth Technical Guide on the Solubility of 3-Bromo-5-isopropyltoluene in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Bromo-5-isopropyltoluene, a key intermediate in various organic syntheses. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, offers a predicted solubility profile in common organic solvents, and provides a detailed, self-validating experimental protocol for the quantitative determination of its solubility.

Introduction: The Critical Role of Solubility in Synthesis and Development

This compound is a substituted aromatic hydrocarbon whose utility in organic synthesis is significant. Its structure, featuring a lipophilic isopropyl group and a reactive bromine atom on a toluene backbone, makes it a versatile building block for more complex molecules, including potential pharmaceutical candidates.[1][2] A thorough understanding of its solubility in various organic solvents is paramount for several key reasons:

-

Reaction Media Selection: The choice of solvent is critical for ensuring that reactants are in the same phase, facilitating efficient molecular collisions and, consequently, optimal reaction kinetics.

-

Purification Processes: Techniques such as crystallization and chromatography, which are fundamental to isolating and purifying reaction products, are heavily reliant on the differential solubility of the target compound and its impurities in various solvent systems.[3]

-

Formulation and Drug Delivery: For compounds intended for biological applications, solubility is a key determinant of bioavailability and the ability to formulate a viable drug product.

This guide will provide the foundational knowledge and practical methodologies to effectively work with this compound in a laboratory setting.

Theoretical Framework: Predicting the Solubility of this compound

The solubility of a compound is governed by the principle of "similia similibus solvuntur" or "like dissolves like."[4] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The molecular structure of this compound offers several clues to its solubility behavior.

Molecular Structure Analysis:

-

Aromatic Ring: The benzene ring is non-polar and contributes to the molecule's overall lipophilicity.

-

Isopropyl and Methyl Groups: These alkyl substituents are also non-polar and further enhance the lipophilic character of the molecule.

-

Bromo Group: The bromine atom introduces a degree of polarity due to the electronegativity difference between carbon and bromine, creating a dipole moment. However, this is a relatively weak dipole.

The PubChem database lists a computed XLogP3 value of 4.1 for this compound, which indicates a high degree of lipophilicity.[5] This value suggests that the compound will be readily soluble in non-polar and weakly polar organic solvents and is expected to have very low solubility in highly polar solvents like water.

The following diagram illustrates the key factors influencing the solubility of an organic compound like this compound.

Caption: Factors influencing the solubility of this compound.

Predicted Solubility Profile and Data Table

| Organic Solvent | Chemical Class | Predicted Solubility | Rationale for Prediction |

| Hexane | Non-polar Aliphatic | High | The non-polar nature of hexane aligns well with the lipophilic character of this compound. |

| Toluene | Non-polar Aromatic | Very High | The similar aromatic structures of both solute and solvent will lead to strong van der Waals interactions. |

| Diethyl Ether | Weakly Polar Ethereal | High | The small dipole of the ether can interact favorably with the C-Br bond, while the alkyl groups are compatible with the hydrocarbon portions of the solute. |

| Dichloromethane | Weakly Polar Halogenated | High | The polarity is similar, and it is a common solvent for many organic compounds. |

| Ethyl Acetate | Moderately Polar Ester | Moderate to High | The ester functionality introduces more polarity than ethers, which may slightly reduce solubility compared to non-polar solvents. |

| Acetone | Polar Aprotic Ketone | Moderate | The higher polarity of acetone may lead to less favorable interactions compared to less polar solvents. |

| Isopropanol | Polar Protic Alcohol | Low to Moderate | The hydrogen bonding capability of the alcohol is not well-matched with the solute, but the alkyl portion provides some compatibility. |

| Methanol | Polar Protic Alcohol | Low | The strong hydrogen bonding network of methanol is not easily disrupted by the largely non-polar solute. |

| Water | Highly Polar Protic | Very Low/Insoluble | The significant difference in polarity and intermolecular forces makes solubility in water highly unfavorable.[6][7] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent. This protocol is designed to be self-validating by ensuring that equilibrium is reached and that measurements are accurate.

Materials and Equipment

-

This compound (purity ≥98%)[8]

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature shaker bath or orbital shaker in a temperature-controlled environment

-

Syringes and syringe filters (0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

To each vial, add a known volume of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. A preliminary kinetic study can be performed to determine the minimum time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a known volume of the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solutions using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration of the diluted solution and the dilution factor, calculate the concentration of the original saturated solution.

-

Solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood.[9] It is advisable to wear personal protective equipment, including gloves and safety glasses.[10] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[11]

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By understanding the interplay between its molecular structure and solvent properties, researchers can make informed decisions regarding its use in synthesis and purification. The predicted solubility profile serves as a valuable starting point, while the detailed experimental protocol provides a robust framework for obtaining precise quantitative solubility data. Adherence to these principles and methodologies will facilitate the effective and safe utilization of this important chemical intermediate in research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Lamar University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

-

Athabasca University. Solubility of Organic Compounds. [Link]

-

Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

-

PubChem. 3-Bromo-5-isopropylphenol. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Bromo-5-chlorotoluene. National Center for Biotechnology Information. [Link]

-

Scribd. Organic Chemistry Short Notes. [Link]

-

ResearchGate. Synthesis and Activity Analysis of 3-(10-Bromodecyl)-5-isopropyl-2-methyl-1,4-benzoquinone: In-silico Approach. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chem.ws [chem.ws]

- 4. m.youtube.com [m.youtube.com]

- 5. This compound | C10H13Br | CID 50998167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemscene.com [chemscene.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The substituted cymene scaffold, specifically bromoisopropyltoluene, represents a class of highly versatile intermediates in organic synthesis. These compounds serve as pivotal building blocks for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide focuses on 3-Bromo-5-isopropyltoluene, providing an in-depth exploration of its properties, the nuances of its structural isomerism, robust synthetic protocols, and its transformation into other valuable compounds. By explaining the causality behind experimental choices and detailing key protocols for reactions like Suzuki-Miyaura coupling and Grignard reagent formation, this document aims to equip researchers with the practical and theoretical knowledge required to effectively utilize this important chemical entity.

The Core Scaffold: this compound

This compound, also known by its IUPAC name 1-bromo-3-isopropyl-5-methylbenzene, is a disubstituted aromatic compound that serves as a valuable starting point for further chemical modification.[1] Its three distinct functional handles—the aryl bromide, the isopropyl group, and the methyl group—allow for a wide range of chemical transformations.

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, reactivity, and applications. Its non-polar nature makes it highly soluble in common organic solvents and amenable to a variety of standard organic reaction conditions.

| Property | Value | Source |

| CAS Number | 1208076-49-6 | [2] |

| Molecular Formula | C₁₀H₁₃Br | [1] |

| Molecular Weight | 213.11 g/mol | [1] |

| IUPAC Name | 1-bromo-3-isopropyl-5-methylbenzene | [1] |

| LogP (octanol/water) | ~4.1 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 0 | [1] |

Spectroscopic Signature

Understanding the spectroscopic data is critical for reaction monitoring and product verification.[3]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be highly characteristic. It should feature a septet for the isopropyl methine (CH) proton, a doublet for the six equivalent protons of the two isopropyl methyl (CH₃) groups, and a singlet for the toluene methyl (CH₃) protons. The aromatic region should display three distinct signals corresponding to the three non-equivalent aromatic protons.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will show distinct signals for each of the non-equivalent carbon atoms.[4] Key signals include those for the two different methyl carbons, the isopropyl methine carbon, the four unique aromatic methine carbons, and the two aromatic quaternary carbons (one bearing the bromine and the other bearing the isopropyl group).

-

Infrared (IR) Spectroscopy : The IR spectrum will be dominated by C-H stretching vibrations from the alkyl groups and the aromatic ring, as well as characteristic C=C stretching bands for the aromatic ring.[3]

Structural Isomerism in Bromoisopropyltoluenes

Structural isomers are molecules with the same molecular formula but different arrangements of atoms.[5] For bromoisopropyltoluene, this primarily manifests as positional isomerism, where the three substituents (bromo, isopropyl, methyl) occupy different positions on the benzene ring.

The starting point for many of these isomers is one of the three cymene (isopropyltoluene) isomers: ortho-, meta-, or para-cymene.[6] Electrophilic bromination of each cymene precursor yields a different set of positional isomers, the distribution of which is governed by the directing effects of the alkyl groups.

Caption: Positional isomers derived from the bromination of o-, m-, and p-cymene.

Synthesis of Bromoisopropyltoluene Scaffolds

A logical and common synthetic route to this compound starts from readily available hydrocarbons and proceeds via two classical organic reactions: Friedel-Crafts alkylation and electrophilic aromatic bromination.

Retrosynthetic Analysis

A retrosynthetic approach reveals a straightforward pathway from simple precursors.

Caption: Retrosynthetic pathway for this compound.

Step 1: Friedel-Crafts Alkylation to Synthesize m-Cymene

The synthesis begins by installing the isopropyl group onto a toluene ring. While direct alkylation of toluene with propylene or an isopropyl halide can produce a mixture of cymene isomers, specific conditions can favor the formation of m-cymene.[6][7] The reaction proceeds via an electrophilic aromatic substitution mechanism where a Lewis acid catalyst generates a carbocation electrophile.[8][9]

Causality Behind Experimental Choices :